molecular formula C12H18BNO2 B1604656 2-(2-Phenylethyl)-1,3,6,2-dioxazaborocane CAS No. 4848-04-8

2-(2-Phenylethyl)-1,3,6,2-dioxazaborocane

Cat. No.: B1604656
CAS No.: 4848-04-8
M. Wt: 219.09 g/mol
InChI Key: NYYNBCZSIYCXIZ-UHFFFAOYSA-N
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Description

2-(2-Phenylethyl)-1,3,6,2-dioxazaborocane is a boron-containing heterocyclic compound. This compound is of interest due to its unique structure, which includes a boron atom integrated into a dioxazaborocane ring. The presence of the boron atom imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Mechanism of Action

Target of Action

It is known that phenethylamine derivatives, which include 2-(2-phenylethyl)-1,3,6,2-dioxazaborocane, often interact with various receptors in the human body . For instance, phenethylamine itself is known to bind to the trace amine-associated receptor 1 (TAAR1) and inhibit vesicular monoamine transporter 2 (VMAT2) in monoamine neurons .

Mode of Action

Phenethylamine, a related compound, regulates monoamine neurotransmission by binding to taar1 and inhibiting vmat2 in monoamine neurons . It’s plausible that this compound may have a similar interaction with its targets, leading to changes in neurotransmission.

Biochemical Pathways

Phenethylamine, a structurally similar compound, is known to be involved in the shikimate and ehrlich pathways . These pathways are responsible for the biosynthesis of aromatic compounds, including 2-phenylethanol .

Pharmacokinetics

Phenethylamine, a related compound, is primarily metabolized by monoamine oxidase b (mao-b) and other enzymes . The half-life of phenethylamine is approximately 5-10 minutes for exogenous sources and about 30 seconds for endogenous sources . These properties could potentially provide insight into the ADME properties of this compound.

Result of Action

Phenethylamine, a related compound, acts as a central nervous system stimulant in humans . It’s plausible that this compound may have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the production of 2-phenylethanol, a related compound, can be enhanced by certain elicitors such as ferrous sulfate and methyl jasmonate . Similarly, the action of this compound could potentially be influenced by environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylethyl)-1,3,6,2-dioxazaborocane typically involves the reaction of phenylethylamine with boronic acid derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst, such as palladium on carbon (Pd/C). The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high yield. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylethyl)-1,3,6,2-dioxazaborocane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether at low temperatures.

    Substitution: Halogenating agents such as thionyl chloride (SOCl₂) in the presence of a base like pyridine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives, while reduction can produce boron-containing alcohols.

Scientific Research Applications

2-(2-Phenylethyl)-1,3,6,2-dioxazaborocane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its antimicrobial and antifungal properties.

    Industry: Utilized in the production of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Phenylethyl)chromones: These compounds share the phenylethyl moiety but differ in their overall structure and properties.

    Phenethylamines: These compounds have a similar phenylethyl backbone but lack the boron-containing ring.

Uniqueness

2-(2-Phenylethyl)-1,3,6,2-dioxazaborocane is unique due to the presence of the boron atom in its structure, which imparts distinct chemical and biological properties. This makes it valuable in applications where boron chemistry is essential, such as BNCT and advanced material synthesis.

Properties

IUPAC Name

2-(2-phenylethyl)-1,3,6,2-dioxazaborocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO2/c1-2-4-12(5-3-1)6-7-13-15-10-8-14-9-11-16-13/h1-5,14H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYNBCZSIYCXIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCNCCO1)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90639929
Record name 2-(2-Phenylethyl)-1,3,6,2-dioxazaborocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90639929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4848-04-8
Record name 2-(2-Phenylethyl)-1,3,6,2-dioxazaborocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90639929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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